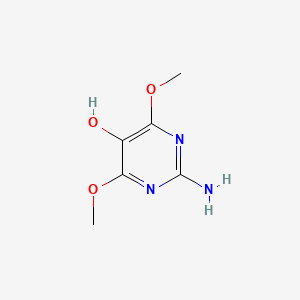

2-Amino-4,6-dimethoxypyrimidin-5-ol

描述

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically and pharmaceutically important molecules. ignited.innih.gov Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins like thiamine (Vitamin B1), and many synthetic drugs. ignited.innih.gov The versatile nature of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with significant therapeutic potential. nih.govderpharmachemica.com

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and has a high likelihood of interacting with biological targets. nih.gov This has led to the development of a multitude of pyrimidine-based drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents. ignited.innih.gov The ability of pyrimidine derivatives to mimic the natural purine and pyrimidine bases allows them to interact with various enzymes and receptors within the body, making them a focal point of drug discovery and development. nih.govnih.gov

Structural Classification of Pyrimidinols

Pyrimidinols are a subclass of pyrimidines characterized by the presence of one or more hydroxyl (-OH) groups attached to the pyrimidine ring. The position and number of these hydroxyl groups, along with other substituents, give rise to a wide variety of pyrimidinol structures with distinct chemical and physical properties.

2-Amino-4,6-dimethoxypyrimidin-5-ol belongs to this class. Its core structure is a pyrimidine ring substituted with an amino group (-NH2) at the 2-position, two methoxy (B1213986) groups (-OCH3) at the 4- and 6-positions, and a hydroxyl group (-OH) at the 5-position. The presence of these specific functional groups in these particular positions on the pyrimidine ring defines its unique chemical character and potential for further chemical modifications.

Overview of Research Gaps and Opportunities for this compound

While pyrimidine chemistry is a well-explored field, specific derivatives like this compound present unique research opportunities. Much of the existing research on closely related compounds focuses on their use as intermediates in the synthesis of agrochemicals, particularly sulfonylurea herbicides. google.comresearchgate.net For instance, the closely related compound 2-amino-4,6-dimethoxypyrimidine (B117758) is a known degradation product of several herbicides. nih.govchemicalbook.comherts.ac.uk

However, the full potential of this compound itself, particularly in medicinal chemistry, remains an area with significant room for exploration. The strategic placement of the amino, methoxy, and hydroxyl groups on the pyrimidine scaffold provides multiple points for chemical modification, allowing for the creation of diverse libraries of new compounds.

Recent studies have begun to explore the potential of similar aminopyrimidinol derivatives as inhibitors of specific biological targets, such as fibroblast growth factor receptor 4 (FGFR4), which is implicated in certain cancers. nih.gov This suggests that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents. Further research is needed to fully elucidate the synthesis, reactivity, and biological activity of this specific pyrimidinol, opening up new avenues for drug discovery and materials science. The synthesis of novel derivatives and the investigation of their biological properties could lead to the discovery of new lead compounds for various diseases.

Physicochemical Properties of 2-Amino-4,6-dimethoxypyrimidine

| Property | Value | Source |

| Molecular Formula | C6H9N3O2 | nih.govcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 155.15 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 94-96 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White solid/Dry Powder | nih.gov |

| pKa | 4.02±0.10 | chemicalbook.com |

| Water Solubility | 5487 mg/L at 20 °C | herts.ac.uk |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4,6-dimethoxypyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWFQDRBHOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668594 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267224-18-0 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a profound understanding of the molecular vibrations and, by extension, the functional groups and bonding within a molecule.

The FTIR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes of its bonds. For 2-Amino-4,6-dimethoxypyrimidine (B117758), characteristic absorption bands are expected for its amino and methoxy (B1213986) groups, as well as the pyrimidine (B1678525) ring itself.

The introduction of a hydroxyl (-OH) group at the 5-position in 2-Amino-4,6-dimethoxypyrimidin-5-ol would introduce a distinct and strong absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding interactions. Additionally, a C-O stretching vibration associated with the phenolic hydroxyl group would likely appear in the 1260-1000 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound based on 2-Amino-4,6-dimethoxypyrimidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600-3200 | Strong, Broad |

| N-H Stretch (asymmetric) | ~3500 | Medium |

| N-H Stretch (symmetric) | ~3400 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Medium-Weak |

| C-H Stretch (methoxy) | ~2950-2850 | Medium |

| C=N Stretch (ring) | ~1650 | Strong |

| N-H Bend | ~1600 | Medium |

| C=C Stretch (ring) | ~1570-1450 | Medium-Strong |

| C-O Stretch (hydroxyl) | ~1260-1000 | Strong |

| C-O-C Stretch (methoxy) | ~1250 & ~1050 | Strong |

This table is a predictive representation and actual experimental values may vary.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While polar bonds like C=O and O-H tend to show strong IR absorptions, non-polar bonds and symmetric vibrations often yield strong Raman signals. The pyrimidine ring vibrations are typically well-defined in the Raman spectrum.

For this compound, the symmetric breathing modes of the pyrimidine ring would be expected to be prominent in the Raman spectrum. The introduction of the hydroxyl group may influence the intensity and position of these ring modes due to electronic effects.

A Normal Coordinate Analysis (NCA) is a theoretical calculation that can be used to assign vibrational frequencies to specific molecular motions. The Potential Energy Distribution (PED) further quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. While no specific NCA and PED studies for this compound are available, research on similar pyrimidine derivatives has shown that this analysis is crucial for the unambiguous assignment of complex vibrational spectra. researchgate.netnih.gov Such an analysis would be invaluable in confirming the assignments presented in the predictive FTIR table and in understanding the coupling of vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. In 2-Amino-4,6-dimethoxypyrimidine, one would expect to see signals for the amino protons, the methoxy protons, and the proton on the pyrimidine ring.

The introduction of the hydroxyl group at the 5-position in this compound would lead to the disappearance of the signal for the C5-H proton. A new, broad singlet corresponding to the hydroxyl proton would appear, with a chemical shift that is highly dependent on the solvent and concentration due to hydrogen bonding. The amino protons would also appear as a broad singlet. The methoxy protons would likely be observed as a sharp singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | Variable (e.g., 5.0-8.0) | Broad Singlet | 1H |

| -NH₂ | Variable (e.g., 4.5-6.0) | Broad Singlet | 2H |

| -OCH₃ | ~3.9 | Singlet | 6H |

This table is a predictive representation and actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 2-Amino-4,6-dimethoxypyrimidine, signals for the pyrimidine ring carbons and the methoxy carbons would be present.

In this compound, the chemical shift of the C5 carbon would be significantly affected by the directly attached electronegative oxygen atom, causing a downfield shift. The chemical shifts of the adjacent carbons (C4 and C6) would also be influenced.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C4, C6 | ~170 |

| C5 | ~140-150 |

| -OCH₃ | ~55 |

This table is a predictive representation and actual experimental values may vary.

Due to the absence of publicly available high-resolution X-ray diffraction data for the specific chemical compound this compound, this article cannot be generated as requested.

Extensive searches for crystallographic information on this compound did not yield any specific research findings or data tables pertaining to its crystal structure. The scientific literature that was retrieved focused on a related but structurally distinct compound, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. nih.govresearchgate.net This related compound is a salt, and its crystallographic analysis, while detailed, does not represent the molecular structure of this compound.

Further searches for the target compound and its synonyms provided general chemical information, such as its formula and molecular weight, but no experimental crystallographic data. nih.govnist.govsigmaaldrich.com Information on related compounds without the 5-hydroxyl group or with different substituents was also found, but this is outside the strict scope of the requested article. smolecule.comsigmaaldrich.combldpharm.com

Without primary or secondary sources detailing the high-resolution X-ray diffraction studies of this compound, it is impossible to provide a scientifically accurate and informative article that adheres to the specified outline. The crucial data required for the "" section, specifically concerning X-ray diffraction, is not available in the public domain based on the conducted searches. Therefore, the generation of the requested article is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Basis Set Selection and Validation (e.g., B3LYP/6-31G(d,p))The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The notationB3LYP/6-31G(d,p)refers to a specific combination:

B3LYP : A hybrid DFT functional that combines Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional.

6-31G(d,p) : A Pople-style basis set of double-zeta quality. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the shape of electron orbitals and is crucial for accurately modeling chemical bonds.

The selection of a basis set is a trade-off between computational cost and accuracy. nih.gov For a given study, researchers would validate their chosen basis set by comparing calculated properties to any available experimental data or by systematically testing a range of basis sets to ensure the results are consistent. nih.gov

Electronic Structure Analysis

This branch of analysis focuses on the distribution and energy of electrons within the molecule, which governs its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.oaji.net

HOMO : The outermost orbital containing electrons, which acts as an electron donor.

LUMO : The innermost empty orbital, which acts as an electron acceptor.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates high kinetic stability. oaji.netaimspress.com Analysis for 2-Amino-4,6-dimethoxypyrimidin-5-ol would involve calculating these energy levels and visualizing the 3D distribution of the orbitals to see which parts of the molecule are involved in electron donation and acceptance. thaiscience.info

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity.oaji.net

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these would likely be around the oxygen and nitrogen atoms.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

Green regions represent neutral potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental techniques. cardiff.ac.uk

Theoretical calculations, typically using Density Functional Theory (DFT), are widely employed to compute the vibrational frequencies of molecules. cardiff.ac.ukresearchgate.net These calculated frequencies can then be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net For pyrimidine (B1678525) derivatives, the vibrational modes associated with the stretching and bending of the C-N, C-O, N-H, and O-H bonds, as well as the vibrations of the pyrimidine ring, are of particular interest. mdpi.comijfans.org

The calculated vibrational spectra for similar molecules have shown excellent agreement with experimental data, aiding in the definitive assignment of spectral bands. researchgate.net For this compound, specific vibrational signatures would be expected:

N-H stretching vibrations from the amino group, typically appearing as distinct bands in the high-frequency region of the IR spectrum. mdpi.com

O-H stretching vibrations from the hydroxyl group.

C-H stretching vibrations from the methoxy (B1213986) groups.

Ring stretching and deformation modes characteristic of the pyrimidine core.

C-O stretching vibrations from the methoxy and hydroxyl groups.

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical calculations can be compared with experimental NMR data to confirm the molecular structure. researchgate.net For pyrimidine derivatives, the chemical shifts are sensitive to the electronic environment of each nucleus. The electron-withdrawing or -donating nature of the substituents significantly influences the shielding of the protons and carbons in the ring. researchgate.net

For this compound, one would expect specific chemical shifts for the protons of the amino, methoxy, and hydroxyl groups, as well as for the single proton on the pyrimidine ring. Similarly, distinct ¹³C chemical shifts would be predicted for each of the carbon atoms in the molecule.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. materialsciencejournal.orgresearchgate.net This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.org The energy difference between the HOMO and LUMO is the band gap energy, which is a crucial parameter for understanding the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net

Computational studies on related pyrimidine compounds have successfully predicted their UV-Visible absorption maxima. materialsciencejournal.org These calculations help in assigning the observed absorption bands to specific electronic transitions, often of the π → π* or n → π* type. materialsciencejournal.org The solvent environment can also be included in these calculations to model the solvatochromic shifts observed experimentally. materialsciencejournal.orgresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. researchgate.net For a molecule like this compound, which has rotatable bonds associated with the methoxy and amino groups, multiple conformations may exist.

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. nih.govresearchgate.net This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net For instance, a PES scan of the C-O bond rotation in the methoxy groups would reveal the preferred orientation of these groups relative to the pyrimidine ring. nih.gov These studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Intermolecular Interaction Studies (e.g., Atoms in Molecule (AIM), Reduced Density Gradient (RDG))

The Atoms in Molecules (AIM) theory and the Reduced Density Gradient (RDG) method are computational tools used to analyze non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net These interactions are critical in determining the crystal packing of the molecule in the solid state and its interactions with other molecules in biological systems.

AIM analysis examines the topology of the electron density to identify bond critical points (BCPs) that characterize chemical bonds and intermolecular contacts. The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interactions.

The RDG method provides a visual representation of non-covalent interactions in real space. researchgate.net It generates surfaces that highlight regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion. For this compound, these methods would be invaluable for studying the hydrogen bonding networks formed by the amino and hydroxyl groups, as well as the weaker interactions involving the methoxy groups. researchgate.net

Chemical Reactivity and Derivatization

Reaction Mechanisms Involving the Pyrimidinol Moiety

The hydroxyl group at the C5 position, termed the pyrimidinol moiety, is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The adjacent amino and methoxy (B1213986) groups, through their electron-donating nature, increase the electron density of the pyrimidine (B1678525) ring, which can modulate the acidity and nucleophilicity of the C5-hydroxyl group.

Reaction mechanisms at this position can proceed through several pathways. The hydroxyl group can act as a nucleophile, attacking electrophilic reagents. Alternatively, it can be deprotonated to form a phenoxide-like intermediate, which is a more potent nucleophile. The specific mechanism will depend on the reaction conditions and the nature of the reacting species.

Functional Group Transformations of 2-Amino-4,6-dimethoxypyrimidin-5-ol

The presence of multiple functional groups allows for a wide array of transformations, enabling the targeted synthesis of diverse derivatives.

The amino group at the C2 position is a primary nucleophilic center. It can readily participate in reactions such as acylation, sulfonylation, and alkylation. For instance, acylation with acid chlorides or anhydrides can introduce various acyl groups, while reaction with sulfonyl chlorides can yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The nucleophilicity of the amino group is somewhat tempered by the electron-withdrawing nature of the pyrimidine ring, but it remains a reactive site for derivatization.

The C5-hydroxyl group is amenable to both etherification and esterification reactions, providing a straightforward route to a variety of derivatives.

Etherification: The synthesis of 5-alkoxy-2-aminopyrimidine derivatives can be achieved through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. The choice of solvent and temperature is crucial to ensure efficient conversion and minimize side reactions.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with carboxylic acids, acid anhydrides, or acid chlorides. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with highly reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base can provide the desired esters under milder conditions. The hydrolysis of such esters can be influenced by the electronic nature of the pyrimidine ring and the steric environment around the ester linkage.

The methoxy groups at the C4 and C6 positions are generally stable but can be cleaved under specific conditions to yield the corresponding dihydroxypyrimidine. Demethylation is often achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydroiodic acid (HI). The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide or iodide ion on the methyl group. Selective demethylation of one methoxy group over the other can be challenging and typically requires careful control of reaction conditions.

The pyrimidine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution. However, the presence of three powerful electron-donating groups (one amino and two methoxy groups) in this compound significantly increases the electron density of the ring, making electrophilic attack more feasible.

The most likely position for electrophilic attack is the C5 position, which is activated by the ortho, para-directing amino and methoxy groups. However, this position is already substituted with a hydroxyl group. Therefore, direct electrophilic substitution on the unsubstituted carbon of the pyrimidine ring is not applicable. Any electrophilic attack would likely target the existing functional groups or lead to addition reactions under harsh conditions. For instance, halogenation reactions, such as bromination, in the presence of a Lewis acid catalyst could potentially lead to substitution on the ring, but would have to overcome the steric hindrance and electronic effects of the existing substituents.

Synthesis of Novel Derivatives and Analogs of this compound

The chemical reactivity of this compound opens the door to the synthesis of a wide array of novel derivatives and analogs. By strategically employing the reactions described above, a diverse library of compounds can be generated.

For example, the synthesis of the parent compound itself can be envisioned through the methylation of 2-amino-4,6-dihydroxypyrimidin-5-ol. A common route to the precursor, 2-amino-4,6-dihydroxypyrimidine (B16511), involves the condensation of guanidine (B92328) with a malonic acid derivative. rsc.orgrsc.org Subsequent hydroxylation at the C5 position would be required, followed by selective methylation of the C4 and C6 hydroxyl groups.

A patent describes a method for synthesizing 2-amino-4,6-dimethoxypyrimidine (B117758) from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent. rsc.org This methodology could potentially be adapted for the synthesis of the target molecule, although the reactivity of the C5-hydroxyl group under these conditions would need to be considered.

Furthermore, the conversion of the hydroxyl groups in 5-substituted 2-amino-4,6-dihydroxypyrimidines to chloro groups using reagents like phosphorus oxychloride has been reported. This highlights a potential strategy for introducing other functionalities at these positions via nucleophilic substitution of the chloro groups.

The synthesis of more complex derivatives, such as fused heterocyclic systems, can also be envisioned. The amino and hydroxyl groups can participate in cyclization reactions with suitable bifunctional reagents to construct novel ring systems fused to the pyrimidine core.

Below is a table summarizing some of the potential derivatization reactions of this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino Group (C2) | Acylation | Acid chloride/anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine | |

| Hydroxyl Group (C5) | Etherification | Alkyl halide, base (e.g., NaH) | 5-Alkoxy derivative |

| Esterification | Carboxylic acid/anhydride/chloride, catalyst | 5-Acyloxy derivative | |

| Methoxy Groups (C4, C6) | Demethylation | Strong Lewis acid (e.g., BBr₃) or protic acid (e.g., HI) | 4,6-Dihydroxy derivative |

Pyrimidine Ring Modifications

Modifications to the pyrimidine ring of a molecule like this compound would primarily involve reactions of its substituents, as all the ring carbons are already substituted.

One of the most established reactions for related pyrimidines involves the conversion of hydroxyl or methoxy groups into halogens, which then serve as versatile handles for further modification. For instance, the analogous compound, 2-amino-4,6-dihydroxypyrimidine, is readily converted to 2-amino-4,6-dichloropyrimidine (B145751) using reagents like phosphorus oxychloride (POCl₃). google.com A similar strategy could potentially be applied to this compound, although the reaction conditions would need to be carefully optimized to manage the reactivity of the three different oxygen-based substituents.

The resulting chloro-derivatives are highly reactive towards nucleophilic aromatic substitution (SNAr). Research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrates that the chlorine atoms can be displaced by various nucleophiles, including amines and alkoxides, under mild conditions. researchgate.net This suggests that a hypothetical "2-amino-4,6-dichloro-pyrimidin-5-ol" could be a valuable intermediate for introducing a wide range of functional groups at the 4 and 6 positions.

The table below summarizes the types of nucleophilic substitution reactions performed on a related dichloropyrimidine scaffold, which could be extrapolated to a chlorinated derivative of this compound.

| Starting Material | Nucleophile | Product Type | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines (e.g., morpholine) | Mono- or di-aminated pyrimidine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Alcohols (solvolysis) | Alkoxy-substituted pyrimidine | researchgate.net |

| 5-Substituted-2-amino-4,6-dichloropyrimidines | Hydrazine (B178648) Hydrate (B1144303) | Hydrazinyl-pyrimidine | N/A |

| 5-Substituted-2-amino-4,6-dichloropyrimidines | Thiourea | Thiol-pyrimidine derivative | N/A |

This table is illustrative of reactivity on related compounds, as direct studies on this compound are not available.

Synthesis of Fused Heterocyclic Systems Containing the Pyrimidinol Scaffold

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and pyrimidines are common starting points for constructing these complex architectures. The 2-amino group, in conjunction with a neighboring substituent, is a classic structural motif for building fused rings.

While no specific examples start from this compound, studies on related compounds provide a clear blueprint for potential transformations. For example, 2-aminopyrimidines can react with β-dicarbonyl compounds or their equivalents to construct fused systems like pyrazolo[1,5-a]pyrimidines. The reaction of a 4-chloro-pyrimidine derivative with hydrazine hydrate has been shown to yield fused pyrazolo[3,4-d]pyrimidine systems.

The presence of the 5-hydroxyl group on this compound introduces a unique point of reactivity. This hydroxyl group could potentially participate in cyclization reactions. For instance, it could be functionalized to introduce a side chain that subsequently reacts with the 2-amino group to form a new five- or six-membered ring fused between the C5 and N1 positions, although this remains a hypothetical pathway without direct experimental validation.

The table below outlines common strategies for synthesizing fused pyrimidines from related starting materials.

| Pyrimidine Precursor Type | Reagent(s) | Fused System Formed | Reference |

| 2-Aminopyrimidine (B69317) derivative | α,β-Unsaturated ketones | Pyrimido[1,2-a]pyrimidine | N/A |

| 4-Chloro-5-nitropyrimidine | Hydrazine | Pyrazolo[3,4-d]pyrimidine | N/A |

| 6-Aminouracil | Aldehydes, Amines (MCR) | Pyrimido[4,5-d]pyrimidine | N/A |

| 2-Amino-4-chloro-5-cyanopyrimidine | Guanidine | Pteridine (pyrimido[4,5-d]pyrimidine) | N/A |

This table presents established synthetic routes for analogous compounds to suggest potential, yet unconfirmed, pathways for this compound.

Potential Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

Pyrimidine (B1678525) derivatives are highly valued as synthetic building blocks in organic chemistry. researchgate.net The compound 2-Amino-4,6-dimethoxypyrimidin-5-ol, and its close relatives, serve as versatile intermediates for constructing more complex molecular architectures. The synthesis of the foundational pyrimidine ring often begins with the condensation of a malonic acid diester with guanidine (B92328) to form a 2-amino-4,6-dihydroxypyrimidine (B16511) structure. nih.govchemicalbook.com

This dihydroxy intermediate is a key precursor that can undergo further chemical transformations. For instance, it can be converted into the more reactive 2-amino-4,6-dichloropyrimidine (B145751), which then allows for the introduction of various nucleophiles. nih.gov The methoxy (B1213986) groups, as seen in the title compound, are typically introduced through a methoxylation reaction, for which dimethyl carbonate (DMC) can be used as a green methylating agent.

The presence of multiple functional groups—an amino group, two methoxy groups, and a hydroxyl group—on the this compound scaffold offers several reactive sites. This multi-functionality allows for selective chemical modifications, enabling its use as a foundational component in the synthesis of diverse and complex organic molecules for various applications.

Exploration in Non-Linear Optical (NLO) Materials (based on related pyrimidines)

Non-linear optical (NLO) materials are crucial for modern technologies like optical data processing, optoelectronics, and photonic devices. rsc.org The search for new, efficient NLO materials has led researchers to explore various organic molecules, with pyrimidine derivatives showing significant promise. researchgate.netresearchgate.net The pyrimidine ring is inherently electron-deficient, making it an excellent electron-accepting core for creating molecules with "push-pull" architecture, a common design strategy for NLO chromophores. rsc.org

This design involves attaching electron-donating groups (the "push") and electron-accepting groups (the "pull") to a π-conjugated system, which can lead to a large molecular hyperpolarizability and significant NLO effects. The properties can be fine-tuned by altering the nature of the substituents on the pyrimidine ring. researchgate.net

While direct NLO studies on this compound are not widely documented, its structure contains the necessary components for potential NLO activity. The amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups are all capable of acting as electron donors, which, combined with the electron-accepting pyrimidine core, forms the basis of a push-pull system. Research on other substituted pyrimidines supports this potential. For example, a newly synthesized derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was found to have a third-order nonlinear susceptibility superior to some known materials, highlighting the pyrimidine scaffold's potential in this field. rsc.orgrsc.orgresearchgate.net

Table 1: Research Findings on NLO Properties of Pyrimidine Derivatives

| Compound Type | Key Finding | Application Potential | Reference(s) |

|---|---|---|---|

| Push-pull pyrimidine chromophores | Exhibit significant second harmonic generation and two-photon absorption. | Advanced optical devices, data storage. | researchgate.net |

| 4,6-di(arylvinyl)pyrimidines | Investigated for use as two-photon absorption chromophores. | Fluorescent dyes, chemosensors. | researchgate.net |

| PMMS Derivative | Shows enhanced NLO behavior in a crystalline environment. | Optical and photonic applications. | rsc.orgresearchgate.net |

Applications in Coordination Chemistry (e.g., as Ligands for Metal Complexes, based on related pyrimidines)

The nitrogen atoms in the pyrimidine ring make it an effective ligand for coordinating with metal ions, leading to the formation of a wide variety of metal complexes. wikipedia.orgmdpi.com Pyrimidine-based ligands can coordinate to metals in several ways, including monodentate and bridging fashions, making them versatile building blocks in coordination chemistry and materials science. rsc.org

Derivatives of 2-aminopyrimidine (B69317) are known to form stable complexes with a range of transition metals. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) has been used to prepare complexes with copper(II), forming compounds with the general formulas Cu(AMP)₂Cl₂ and Cu(AMP)₂(NO₃)₂. chempap.org In these complexes, the pyrimidine derivative acts as a ligand, bonding with the central copper ion.

Furthermore, research into related structures demonstrates the broad utility of this chemical class.

Antimony(III) Complexes : Novel mono- and binuclear antimony(III) complexes have been synthesized using ligands derived from 2-amino-4,6-dimethoxypyrimidine, such as 2-amino-5-thiol-4,6-dimethoxy pyrimidine. These complexes exhibit a square pyramidal geometry. nih.gov

Gold and Platinum Nanoparticles : A Schiff base ligand derived from 2-amino-4,6-dimethoxypyrimidine has been used to cap gold (Au) and platinum (Pt) nanoparticles. This demonstrates the ligand's ability to stabilize metallic nanostructures. nih.gov

Self-Assembly : A pyrimidine-based tripyridyl ligand has been used in the self-assembly of a water-soluble cage structure through coordination with palladium(II) ions, showcasing its use in creating complex supramolecular architectures. rsc.org

The ability of this compound to act as a multidentate ligand, potentially involving the ring nitrogens, the amino group, and the hydroxyl group, makes it a promising candidate for the synthesis of new coordination complexes with tailored electronic, magnetic, or catalytic properties.

Table 2: Examples of Metal Complexes with Related Pyrimidine Ligands

| Ligand | Metal(s) | Resulting Complex/Material | Reference(s) |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine (AMP) | Copper (Cu) | Cu(AMP)₂Cl₂ and Cu(AMP)₂(NO₃)₂ complexes | chempap.org |

| 2-Amino-5-thiol-4,6-dimethoxy pyrimidine | Antimony (Sb) | Mononuclear and binuclear Antimony(III) complexes | nih.gov |

| 2-((4,6-dimethoxypyrimidine-2-yl)methyleneenamino)-6-methoxyphenol (DPMM) | Gold (Au), Platinum (Pt) | Ligand-capped Au and Pt nanoparticles | nih.gov |

| 2-Amino-4,6-dimethyl pyrimidine (ADMPY) | Manganese (Mn), Cobalt (Co), Copper (Cu), Chromium (Cr), Palladium (Pd) | Biologically active mineral complexes with proposed octahedral or tetrahedral geometries | mdpi.com |

Other Industrial and Agrochemical Intermediate Applications (excluding direct pesticide use/effects, focusing on chemical transformations)

One of the most significant industrial applications of 2-amino-4,6-dimethoxypyrimidine, a compound structurally very similar to this compound, is its role as a key intermediate in the synthesis of sulfonylurea herbicides. google.comslideshare.net This class of herbicides is known for its high efficacy and low toxicity, making it a cornerstone of modern agriculture. google.com

The synthesis of these complex agrochemicals involves the chemical transformation of the 2-amino-4,6-dimethoxypyrimidine building block, which ultimately becomes a core part of the final herbicide molecule. It is a critical starting material for the production of several major herbicides, including:

Bensulfuron-methyl

Nicosulfuron

Pyrazosulfuron-methyl

Rimsulfuron

Flazasulfuron

Ethoxysulfuron

In these syntheses, the pyrimidine derivative is reacted with other chemical intermediates to construct the final sulfonylurea structure. The widespread use of these herbicides means that 2-amino-4,6-dimethoxypyrimidine is produced on a large scale for industrial use. google.com Reinforcing this connection, 2-amino-4,6-dimethoxypyrimidine is also recognized as an environmental transformation product resulting from the degradation of these same herbicides. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dimethoxypyrimidine |

| 2-Amino-4,6-dihydroxypyrimidine |

| 2-Amino-4,6-dichloropyrimidine |

| Guanidine |

| Dimethyl carbonate (DMC) |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) |

| Copper(II) chloride |

| Copper(II) nitrate (B79036) |

| 2-Amino-5-thiol-4,6-dimethoxy pyrimidine |

| Antimony(III) chloride |

| 2-((4,6-dimethoxypyrimidine-2-yl)methyleneenamino)-6-methoxyphenol (DPMM) |

| Gold (Au) |

| Platinum (Pt) |

| Palladium(II) |

| Bensulfuron-methyl |

| Nicosulfuron |

| Pyrazosulfuron-methyl |

| Rimsulfuron |

| Flazasulfuron |

| Ethoxysulfuron |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for similar pyrimidine (B1678525) structures, such as 2-amino-4,6-dimethoxypyrimidine (B117758), often involve multi-step processes that may utilize hazardous reagents like phosphorus oxychloride or generate significant waste. google.com Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 2-Amino-4,6-dimethoxypyrimidin-5-ol.

One promising approach involves the adaptation of green chemistry principles. For instance, a patented method for synthesizing 2-amino-4,6-dimethoxypyrimidine utilizes dimethyl carbonate as a green methylating agent, which shortens the reaction process and reduces waste generation. google.com Investigating similar green reagents for the synthesis of the target compound could lead to more sustainable production methods. Another avenue for exploration is the use of one-pot, multi-component reactions, which have proven effective for creating diverse pyrimidine libraries. researchgate.net These reactions, often catalyzed by environmentally friendly catalysts, can improve atom economy and reduce the number of purification steps. google.com

The synthesis of the precursor, 2-amino-4,6-dihydroxypyrimidine (B16511), can be achieved through the condensation of guanidine (B92328) hydrochloride with dimethyl malonate using sodium methoxide (B1231860). chemicalbook.com Future work could focus on optimizing this initial step and then introducing the 5-hydroxyl and 4,6-dimethoxy groups through novel, sustainable methodologies.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Benefits |

| Green Methylating Agents | Utilizing reagents like dimethyl carbonate instead of traditional, more hazardous ones. | Reduced toxicity and waste, improved safety profile. |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced solvent usage and waste. researchgate.net |

| Catalytic Approaches | Employing reusable and non-toxic catalysts. | Lower environmental impact, potential for catalyst recycling. google.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction times. | Faster reactions, potentially higher yields, and reduced energy consumption. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its potential applications. While standard spectroscopic techniques like FT-IR and NMR are fundamental, future research should employ advanced methods to gain deeper insights.

For related pyrimidine derivatives, FT-IR spectra typically show characteristic peaks for N-H, C=N, and C-O bonds. nih.gov For the target compound, specific attention should be paid to the vibrational frequency of the C5-OH group. Advanced techniques such as two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, which is crucial for confirming the molecular structure and identifying any potential tautomeric forms. Solid-state NMR could also provide information about the crystal packing and intermolecular interactions in the solid form.

The photophysical properties of pyrimidine derivatives are also an area of interest. chemicalbook.com Investigating the fluorescence and phosphorescence characteristics of this compound could reveal potential applications in areas such as molecular sensors or probes. mdpi.com

In-depth Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone. Future research should leverage in-depth computational modeling to establish structure-reactivity correlations for this compound.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict spectroscopic data (IR and NMR), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net These calculations can help to understand the electron distribution within the molecule and predict its reactivity towards electrophiles and nucleophiles.

Furthermore, computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and crystal packing. chemicalbook.com Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule and its interactions with potential binding partners in a simulated environment. mdpi.com Such computational insights are crucial for designing derivatives with specific desired properties. biointerfaceresearch.com

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—an amino group, two methoxy (B1213986) groups, and a hydroxyl group—offer multiple sites for chemical modification. Future research should focus on exploring novel chemical transformations and derivatizations to expand the chemical space around this core structure.

The amino group can be a key site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. nih.gov The hydroxyl group at the C5 position is also a handle for further functionalization, for example, through etherification or esterification, which could significantly alter the molecule's properties. acs.org

The pyrimidine ring itself can participate in various chemical reactions. For instance, electrophilic substitution reactions could be explored, with the existing substituents directing the position of new functional groups. The development of novel heterocyclic systems by annulating another ring to the pyrimidine core is another promising direction, as has been demonstrated with other pyrimidine derivatives.

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Outcome |

| Amino Group | Acylation, Alkylation, Schiff Base Formation | Introduction of diverse functional groups, modulation of electronic properties. nih.gov |

| Hydroxyl Group | Etherification, Esterification | Alteration of solubility, polarity, and potential for further reactions. acs.org |

| Pyrimidine Ring | Electrophilic Substitution, Annulation | Creation of novel, more complex molecular architectures. |

Integration into New Materials Science Paradigms (non-biological)

While pyrimidine derivatives have been extensively studied for their biological activity, their potential in non-biological materials science remains an underexplored frontier. Future research should investigate the integration of this compound and its derivatives into new materials science paradigms.

The presence of multiple hydrogen bond donors and acceptors in the molecule suggests its potential as a building block for supramolecular assemblies and crystal engineering. The ability to form well-defined, hydrogen-bonded networks could be exploited in the design of organic frameworks and other crystalline materials with interesting properties.

The electron-rich nature of the pyrimidine ring and the presence of heteroatoms also suggest potential applications in electronics and photonics. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), fluorescent sensors, or as ligands for the synthesis of coordination polymers with interesting magnetic or optical properties. mdpi.com The development of thiocoumarin-based fluorescent probes highlights the potential for heterocyclic compounds in sensor applications. mdpi.com

常见问题

Q. What are the optimized synthetic routes for 2-amino-4,6-dimethoxypyrimidin-5-ol?

The synthesis typically involves two key steps: (1) cyclization of diethyl malonate with guanidine nitrate in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine, followed by (2) methoxylation via chlorination (using POCl₃ or PCl₅) and subsequent substitution with sodium methoxide. Critical parameters include reaction time (8–12 hours for cyclization), pH control (alkaline conditions for substitution), and catalyst optimization (e.g., sodium ethoxide concentration). Yields exceeding 70% are achievable under optimized conditions .

Q. How can structural characterization of this compound be performed?

Use a combination of techniques:

- X-ray crystallography (via SHELX programs) to resolve hydrogen-bonding patterns and confirm methoxy/amino group positions .

- NMR spectroscopy : NMR (e.g., δ 3.93 ppm for methoxy groups, δ 4.50 ppm for NH₂) and NMR to verify substituent connectivity .

- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1250 cm (C–O–C for methoxy groups) .

Q. What are the common chemical reactions involving this compound?

Key reactions include:

- Nucleophilic substitution : Replacement of methoxy groups with amines or thiols under acidic/basic conditions .

- Oxidation : Conversion of the hydroxyl group to a ketone using KMnO₄ or CrO₃ .

- Hydrogen bonding-driven self-assembly : Formation of cocrystals with carboxylic acids (e.g., anthranilic acid) via O–H⋯N and N–H⋯O interactions .

Advanced Research Questions

Q. How does the substituent pattern influence biological activity in pyrimidine derivatives?

Comparative studies show:

- Methoxy groups at positions 4 and 6 enhance solubility but reduce direct receptor-binding affinity compared to chloro substituents .

- Amino groups at position 2 are critical for hydrogen bonding with biological targets (e.g., enzymes like thymidine phosphorylase) .

- Hydroxyl groups at position 5 contribute to antioxidant activity but may limit membrane permeability .

Substituent effects are quantified via IC₅₀ values in bioassays (e.g., nitric oxide inhibition) .

Q. How can contradictory crystallographic data be resolved for this compound?

Contradictions often arise from:

- Polymorphism : Different hydrogen-bonding networks (e.g., cyclic vs. chain motifs) under varying crystallization conditions .

- Dynamic proton exchange : Prototropic equilibria between hydroxyl and keto forms in solution, leading to ambiguous NMR/X-ray results .

Resolution methods include: - Low-temperature crystallography to "freeze" dynamic equilibria .

- Computational modeling (DFT) to predict stable tautomers .

Q. What are the mechanistic implications of its nitric oxide (NO) inhibitory activity?

In vitro assays (e.g., mouse peritoneal cells) reveal:

- Structure-activity relationship : Dichloro analogs (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) show higher NO inhibition (IC₅₀ = 2 μM) than dimethoxy derivatives, suggesting halogen substituents enhance target engagement .

- Non-cytotoxic action : Inhibition occurs without affecting cell viability, implying a selective mechanism (e.g., interference with iNOS signaling) .

Q. How can stability issues during storage and handling be mitigated?

Key stability challenges:

- Hydrolysis of methoxy groups in aqueous buffers (pH > 9) .

- Oxidative degradation of the hydroxyl group under ambient light .

Mitigation strategies: - Storage in anhydrous DMSO at –20°C (avoids hydrolysis) .

- Use of antioxidants (e.g., BHT) in solution-phase studies .

Methodological Guidelines

8. Designing experiments to study substituent effects:

- Control variables : Use isosteric replacements (e.g., Cl vs. OCH₃) to isolate electronic effects .

- High-throughput screening : Employ parallel synthesis (e.g., Vilsmeier–Haack–Arnold reagent for chlorination) to generate analogs efficiently .

9. Analyzing data contradictions in biological assays:

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific artifacts .

- Metabolite profiling : LC-MS to detect degradation products that may confound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。